molecular formula C40H52ClN5O7 B12736333 Hexadecyl 4-chloro-3-(3-(4-methoxyphenyl)-1,3-dioxo-2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)anthranilate CAS No. 61526-69-0

Hexadecyl 4-chloro-3-(3-(4-methoxyphenyl)-1,3-dioxo-2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)anthranilate

货号: B12736333
CAS 编号: 61526-69-0
分子量: 750.3 g/mol
InChI 键: OFKODGKYJDOSSO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hexadecyl 4-chloro-3-(3-(4-methoxyphenyl)-1,3-dioxo-2-(1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)propyl)anthranilate is a specialized chemical compound designed primarily for research applications. This molecule is a derivative of the xanthine amine congener (XAC), a well-known adenosine receptor antagonist . The structure incorporates a hexadecyl (palmitic) ester chain, a modification intended to enhance cell membrane permeability and bioavailability, making it particularly valuable for in vitro studies of adenosine receptor signaling . Its core research value lies in its high affinity for adenosine A1 and A2A receptors, where it acts as a potent competitive antagonist. By blocking the action of endogenous adenosine, this compound allows researchers to investigate the diverse physiological roles of adenosine, including its effects on neurological function, cardiovascular tone, immune response, and renal blood flow . The 4-methoxyphenyl and chlorinated anthranilate moieties contribute to its specific binding characteristics and metabolic stability. This reagent is essential for pharmacological assays, receptor binding studies, signal transduction pathway analysis, and the development of novel therapeutic agents targeting adenosine-related pathologies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

CAS 编号

61526-69-0

分子式

C40H52ClN5O7

分子量

750.3 g/mol

IUPAC 名称

hexadecyl 2-amino-4-chloro-3-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-3-(4-methoxyphenyl)-3-oxopropanoyl]benzoate

InChI

InChI=1S/C40H52ClN5O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-53-39(50)29-23-24-30(41)31(32(29)42)36(48)33(35(47)27-19-21-28(52-4)22-20-27)46-26-43-37-34(46)38(49)45(3)40(51)44(37)2/h19-24,26,33H,5-18,25,42H2,1-4H3

InChI 键

OFKODGKYJDOSSO-UHFFFAOYSA-N

规范 SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=C(C(=C(C=C1)Cl)C(=O)C(C(=O)C2=CC=C(C=C2)OC)N3C=NC4=C3C(=O)N(C(=O)N4C)C)N

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Tanimoto and Dice indices (computed via MACCS or Morgan fingerprints) quantify similarity between the target compound and analogs (Table 1). For example:

  • Anthranilate esters (e.g., hexyl anthranilate derivatives) share the ester backbone but lack the purine and methoxyphenyl groups, resulting in lower similarity scores (~0.3–0.5) .
  • Purine-containing compounds (e.g., theophylline derivatives) exhibit moderate similarity (~0.6–0.7) due to shared heterocyclic motifs but differ in ester and aromatic substituents .

Table 1: Structural Similarity Metrics

Compound Class Tanimoto Index (MACCS) Dice Index (Morgan) Key Structural Differences
Anthranilate esters 0.35–0.45 0.40–0.50 Absence of purine and methoxyphenyl groups
Purine derivatives 0.60–0.65 0.65–0.70 Lack of hexadecyl chain and anthranilate
Methoxyphenyl-containing 0.50–0.55 0.55–0.60 Missing purine and chlorinated anthranilate
Physicochemical Properties

The hexadecyl chain significantly impacts properties compared to shorter-chain analogs (Table 2):

  • LogP : The target’s logP is estimated to exceed 6.0 due to the long alkyl chain, making it more lipophilic than hexyl anthranilate (logP ~3.5) .
  • Solubility : Aqueous solubility is likely <0.1 mg/mL , contrasting with smaller esters like hexyl isobutyrate (solubility ~1.2 mg/mL) .
  • Thermal stability: The purine moiety may reduce thermal stability compared to non-heterocyclic esters, as seen in similar purine derivatives .

Table 2: Physicochemical Comparison

Property Target Compound Hexyl Anthranilate Theophylline Derivative
Molecular Weight (g/mol) ~650 220–250 180–220
LogP ~6.2 3.5 1.8
Aqueous Solubility <0.1 mg/mL 1.5 mg/mL 5.2 mg/mL
Melting Point Not reported -20°C to 10°C 270–300°C
Pharmacokinetic and Bioactivity Insights

While direct bioactivity data for the target compound is absent, inferences can be drawn from analogs:

  • Purine moiety: Likely enhances binding to adenosine receptors or kinases, as observed in methylxanthines (e.g., theophylline, IC50 ~10 µM for PDE inhibition) .
  • Anthranilate ester : May improve membrane permeability compared to carboxylic acid analogs, similar to prodrug strategies for NSAIDs .

常见问题

Q. What are the common synthetic routes and challenges for synthesizing this compound?

The synthesis involves multi-step organic reactions, including coupling of the anthranilate moiety with the purine derivative. Key challenges include regioselectivity in purine functionalization and steric hindrance during esterification of the hexadecyl chain. A methodological approach involves:

  • Copolymerization techniques to stabilize intermediates (e.g., using controlled radical polymerization as in ).
  • Heuristic algorithms (e.g., Bayesian optimization) to iteratively adjust reaction parameters like temperature and catalyst loading for optimal yield .
  • Example optimization table:
VariableRange TestedOptimal ValueYield Increase
Temperature (°C)60–1209022%
Catalyst (mol%)1–53.515%

Q. Which structural characterization techniques are most effective for this compound?

A combination of X-ray crystallography (via SHELX or WinGX ) and spectroscopic methods is critical:

  • Single-crystal X-ray diffraction resolves the purine-anthranilate core and confirms stereochemistry.
  • NMR spectroscopy (¹H/¹³C) verifies substituent positions, particularly the hexadecyl chain and methoxyphenyl group.
  • Mass spectrometry validates molecular weight, especially for high-molecular-weight intermediates .

Q. How can solubility and formulation challenges be addressed for in vitro studies?

The hexadecyl chain enhances lipophilicity but reduces aqueous solubility. Strategies include:

  • Co-solvent systems (e.g., DMSO:PBS mixtures) for in vitro assays.
  • Micellar encapsulation using nonionic surfactants (e.g., polysorbate 80) to improve dispersion .
  • Solubility parameters (e.g., logP) should be calculated using software like Gaussian 09, referencing DFT studies in .

Q. What stability tests are recommended for long-term storage?

Conduct accelerated degradation studies under varying conditions:

  • Thermal stability : Monitor decomposition via HPLC at 40–60°C for 4 weeks.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and track anthranilate degradation .
  • Hydrolytic stability : Assess pH-dependent ester hydrolysis using LC-MS .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways?

Density Functional Theory (DFT) predicts transition states and intermediates for purine functionalization. Key steps:

  • Calculate activation energies for nucleophilic substitution at the purine C2 position.
  • Use Mercury CSD to analyze packing interactions that may hinder crystallization .
  • Bayesian optimization models can prioritize high-yield conditions by correlating variables (e.g., solvent polarity, reaction time) with output .

Q. What experimental design (DoE) strategies improve synthesis scalability?

Apply statistical DoE to minimize trial runs:

  • Factorial designs screen variables (e.g., reagent stoichiometry, solvent type).
  • Response Surface Methodology (RSM) identifies nonlinear relationships between variables and yield .
  • Example flow-chemistry setups ( ) enable continuous synthesis, reducing batch variability.

Q. How should conflicting spectroscopic and crystallographic data be resolved?

Contradictions (e.g., NMR vs. X-ray data) require multi-technique validation:

  • Dynamic NMR to assess rotational barriers in the hexadecyl chain.
  • High-resolution TEM to confirm crystalline domains.
  • Cross-validate with Mogul geometry checks (via Mercury) for bond-length outliers .

Q. What intermolecular interactions dominate the crystal packing?

Analyze using Mercury's Materials Module :

  • π-π stacking between anthranilate and methoxyphenyl groups.
  • Hydrogen bonding between purine carbonyls and solvent molecules.
  • Van der Waals interactions from the hexadecyl chain influence layer spacing .

Q. How can environmental degradation pathways be predicted?

Use QSAR models and HPLC-MS/MS to identify metabolites:

  • Simulate hydrolytic cleavage of the ester bond under alkaline conditions.
  • Track purine degradation products using isotopic labeling .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。